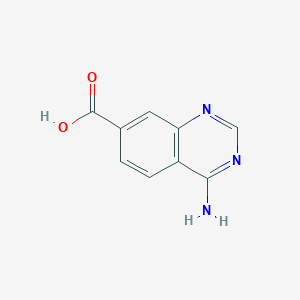
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds containing 1,2,4-oxadiazole rings and quinazoline-2,4-diones have been investigated for their synthesis methodologies and biological activities. For instance, novel bioactive natural product analogs bearing the 1,2,4-oxadiazole moiety have been synthesized and demonstrated antitumor activity towards various cell lines, highlighting their potential as anticancer agents (Maftei et al., 2013). Similarly, quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have shown significant inhibitory activities against cancer cell lines, suggesting their application as novel inhibitors of VEGFR2, a key target in tumor growth inhibition (Qiao et al., 2015).
Green Chemistry Approaches
The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide represents a green chemistry approach, utilizing carbon dioxide as a raw material. This strategy aligns with sustainable chemistry goals by transforming CO2, a greenhouse gas, into valuable chemical products. For example, using ionic liquids as dual solvent-catalysts has been reported to efficiently synthesize quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2, showcasing an environmentally friendly methodology with potential for broader applications (Lu et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 4-methylbenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "o-toluidine", "ethyl acetoacetate", "4-methylbenzyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "a. Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of acetic acid and sodium acetate to form ethyl 2-(2-aminophenyl)-3-oxobutanoate", "b. Cyclization of ethyl 2-(2-aminophenyl)-3-oxobutanoate with phosphorus oxychloride to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride", "c. Hydrolysis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride with sodium hydroxide to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "Step 2: Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Diazotization of o-toluidine with sodium nitrite and hydrochloric acid to form o-tolyl diazonium chloride", "b. Coupling of o-tolyl diazonium chloride with ethyl acetoacetate in the presence of sodium acetate to form ethyl 2-(o-tolylhydrazono)-3-oxobutanoate", "c. Cyclization of ethyl 2-(o-tolylhydrazono)-3-oxobutanoate with hydrazine hydrate to form 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 3: Synthesis of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. Esterification of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid with 4-methylbenzyl chloride in the presence of sodium bicarbonate to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid 4-methylbenzyl ester", "b. Coupling of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid 4-methylbenzyl ester with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sulfuric acid to form 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" ] } | |
Numéro CAS |
1207047-07-1 |
Formule moléculaire |
C26H22N4O3 |
Poids moléculaire |
438.487 |
Nom IUPAC |
3-[(4-methylphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)29(26(30)32)16-23-27-24(28-33-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3 |
Clé InChI |
JPGMJBJTSYBGKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2833404.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate](/img/structure/B2833405.png)

![N-(2-Methyl-1,3-thiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2833407.png)
![5-Butyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2833408.png)


![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2833411.png)
![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)
![(5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B2833421.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]but-2-enamide](/img/structure/B2833423.png)

